molecular formula C12H17BrO B8668079 1-(3-Bromopropoxy)-2-propylbenzene CAS No. 40786-49-0

1-(3-Bromopropoxy)-2-propylbenzene

Cat. No.: B8668079
CAS No.: 40786-49-0
M. Wt: 257.17 g/mol
InChI Key: LEZQBBKUHQPWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropoxy)-2-propylbenzene (CAS RN: 3245-63-4) is a brominated aromatic ether with the molecular formula C₁₃H₁₉BrO and an average molecular mass of 271.198 g/mol . Its structure consists of a benzene ring substituted with a 3-bromopropoxy group (-O-CH₂CH₂CH₂Br) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. This compound is primarily utilized in organic synthesis, particularly in the development of histamine H3 receptor ligands and multi-target pharmaceuticals .

Properties

CAS No.

40786-49-0

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(3-bromopropoxy)-2-propylbenzene

InChI

InChI=1S/C12H17BrO/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

LEZQBBKUHQPWFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Alkyl vs. In contrast, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) reduce boiling points due to decreased van der Waals interactions. For example, 1-(3-Bromopropoxy)-2-nitrobenzene has a lower boiling point (131–132°C at 0.5 mmHg) compared to alkyl-substituted analogs .
  • Halogenation : Dichloro derivatives (e.g., 1-(3-Bromopropoxy)-2,4-dichlorobenzene) exhibit higher molecular weights and reactivity in nucleophilic substitutions, making them valuable for synthesizing halogenated pharmaceuticals .

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